Solvolytic Reactivity Ranking Places 1,6-dimethyl-1,6-dinitrosobiurea Between Established N-Nitrosourea Analogs
In a direct head-to-head solvolysis study, 1,6-dimethyl-1,6-dinitrosobiurea showed a specific hydroxide-ion-catalyzed decomposition rate (kOH) that ranked it second out of five N-nitrosoureas. Its reactivity was lower than that of the p-fluorophenyl derivative but higher than that of N-methyl-N'-phenethyl-N-nitrosourea and N,N'-dimethyl-N-nitrosourea [1].
| Evidence Dimension | Decreasing order of reactivity in neutral and alkaline solvolysis (kapp = k₀ + kOH[OH⁻]) |
|---|---|
| Target Compound Data | Ranked 2nd out of 5 N-nitrosoureas in reactivity order |
| Comparator Or Baseline | Comparator 1: N-methyl-N'-p-fluorophenyl-N-nitrosourea (ranked 1st). Comparator 2: N,N'-dimethyl-N-nitrosourea (ranked 5th). |
| Quantified Difference | Reactivity of the target compound is demonstrably slower than the p-fluorophenyl analog but faster than the dimethyl analog, indicating an intermediate electron-withdrawing effect. |
| Conditions | Neutral and alkaline aqueous solutions; kinetic measurements of apparent rate constants (kapp) for spontaneous and specific hydroxide ion catalysis. |
Why This Matters
This quantitative ranking provides a predictable kinetic profile for controlled reactive species generation, avoiding the overly rapid decomposition of the p-fluorophenyl analog or the sluggish reactivity of simpler dimethyl nitrosoureas.
- [1] Kinetics of Solvolyses of Various N,N'-Dialkyl-N-nitrosoureas in Neutral and Alkaline Solutions. Chemical and Pharmaceutical Bulletin, 1973, 21(8), 1811-1823. View Source
